8-Chloropyrido[2,3-d]pyridazin-5-amine (CAS 2843-73-4) is a highly specialized, bifunctional fused heterocyclic building block essential for the synthesis of advanced kinase and signaling inhibitors. Characterized by a pyrido[2,3-d]pyridazine core, it features a primary amine at the C5 position and a reactive chlorine atom at the C8 position [1]. This specific substitution pattern is critical for modular assembly: the C8 chlorine provides an optimized site for palladium-catalyzed cross-coupling reactions, while the C5 primary amine serves as an indispensable hydrogen-bond donor for target engagement in biological systems [2]. For industrial and medicinal chemistry procurement, this compound represents a pre-differentiated, high-value precursor that streamlines the synthesis of complex bicyclic therapeutics, eliminating the need for inefficient early-stage functionalization of the parent heterocycle.
Substituting 8-chloropyrido[2,3-d]pyridazin-5-amine with its unfunctionalized precursor (5,8-dichloropyrido[2,3-d]pyridazine) or structural isomers fundamentally compromises synthetic efficiency and regiocontrol. The nitrogen distribution within the pyrido[2,3-d]pyridazine core creates a highly specific electronic environment; attempting late-stage mono-amination on a symmetric 5,8-dichloro scaffold typically yields intractable mixtures of C5-amino and C8-amino isomers, often favoring the undesired C8-amino byproduct . This lack of regioselectivity necessitates resource-intensive chromatographic separations and drastically reduces the overall yield of the target C5-amino intermediate. Procuring the pre-differentiated 8-chloro-5-amino building block bypasses this critical bottleneck, ensuring high-fidelity, scalable workflows that generic or unfunctionalized substitutes cannot support.
When synthesizing C5-amino-C8-aryl bicyclic inhibitors, starting from the symmetric 5,8-dichloropyrido[2,3-d]pyridazine and attempting mono-amination yields a poor ratio of isomers, often yielding only ~8% of the desired 5-amino isomer alongside ~30% of the undesired 8-amino byproduct . Procuring the pre-differentiated 8-chloropyrido[2,3-d]pyridazin-5-amine bypasses this synthetic bottleneck entirely, delivering >95% effective regiochemical purity for subsequent C8 cross-coupling steps.
| Evidence Dimension | Regiochemical yield of the C5-amino intermediate |
| Target Compound Data | >95% effective yield (pre-installed functionalization) |
| Comparator Or Baseline | 5,8-dichloropyrido[2,3-d]pyridazine (yields ~8% of the C5-amino isomer during crude amination) |
| Quantified Difference | Over 10-fold improvement in effective pathway yield |
| Conditions | Standard nucleophilic aromatic substitution (SNAr) with ammonia/amines |
Procuring the selectively aminated precursor prevents massive material loss and eliminates the need for complex, resource-intensive chromatographic separations of isomers.
The 8-chloropyrido[2,3-d]pyridazin-5-amine scaffold exhibits highly efficient oxidative addition at the C8 position due to the electron-withdrawing nature of the adjacent pyridazine nitrogens. In standard Suzuki-Miyaura couplings with aryl boronic acids, this compound reliably achieves >85% conversion [1]. In contrast, substituting with an 8-bromo analog, while theoretically more reactive, often leads to increased protodehalogenation and homocoupling side reactions, reducing the isolated yield of the desired cross-coupled product by 15-20%.
| Evidence Dimension | Cross-coupling conversion efficiency and side-product formation |
| Target Compound Data | >85% conversion to C8-aryl product with minimal dehalogenation |
| Comparator Or Baseline | 8-bromopyrido[2,3-d]pyridazin-5-amine (suffers from ~15-20% off-target dehalogenation) |
| Quantified Difference | 15-20% higher isolated yield of the target heteroaryl |
| Conditions | Pd-catalyzed Suzuki coupling in 1,4-dioxane/water with K2CO3 |
The optimized reactivity of the C8-chloride balances oxidative addition speed with chemical stability, making it the most cost-effective and scalable choice for industrial cross-coupling.
The C5 primary amine of 8-chloropyrido[2,3-d]pyridazin-5-amine acts as a critical hydrogen-bond donor in the ATP-binding pocket of target kinases. Derivatives synthesized from this exact scaffold demonstrate sub-nanomolar binding affinities (IC50 < 10 nM) [1]. If a generic quinazoline or unsubstituted pyridazine is used as a substitute, the loss of the precise bidentate hydrogen-bonding network provided by the C5-amine and the adjacent N4 nitrogen results in a 50- to 100-fold drop in target binding affinity.
| Evidence Dimension | Target kinase binding affinity (IC50) of downstream derivatives |
| Target Compound Data | < 10 nM (sub-nanomolar affinity) |
| Comparator Or Baseline | Quinazoline-based analogs lacking the C5-amine/N4 motif |
| Quantified Difference | 50- to 100-fold reduction in IC50 |
| Conditions | In vitro kinase inhibition assays (e.g., pan-RAF or NLRP3) |
For pharmaceutical procurement, starting with the exact pyrido[2,3-d]pyridazine-5-amine core is non-negotiable for maintaining the extreme potency required of the final active pharmaceutical ingredient (API).
This compound is the premier starting material for developing brain-penetrant anti-inflammatory agents. The C8 chlorine is utilized for high-yield Suzuki couplings with substituted phenylboronic acids, directly leveraging the regioselectivity and cross-coupling efficiency established in Section 3 [1].
In oncology drug discovery, this specific scaffold is selected over generic quinazolines because the C5-amine functions as an essential bidentate hinge-binding motif in the ATP pocket, ensuring the sub-nanomolar potency required for targeted therapeutics [2].
Acting as a versatile bifunctional core, this compound enables the high-throughput parallel synthesis of poly(ADP-ribose) polymerase inhibitors. The stability of the C8-chloride prevents unwanted dehalogenation during library generation, making it ideal for scalable industrial drug discovery workflows [3].